

# AZD1940 in Post-Operative Dental Pain: A Comparative Analysis

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## Compound of Interest

Compound Name: AZD1940

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This guide provides a comprehensive comparison of the investigational drug **AZD1940** with standard analgesics for the management of post-operative dental pain. The data presented is based on a key clinical trial and is supplemented with findings from studies on other common pain relief medications to offer a broader perspective for research and development professionals.

## Executive Summary

**AZD1940**, a peripherally acting cannabinoid CB1/CB2 receptor agonist, was investigated for its analgesic efficacy in a post-operative dental pain model. Clinical trial results indicate that **AZD1940** did not demonstrate a statistically significant reduction in pain compared to placebo. In the same study, the active comparator, naproxen, a non-steroidal anti-inflammatory drug (NSAID), showed significant analgesic effects. This guide will delve into the quantitative data from this trial, compare it with other relevant analgesics, and provide detailed experimental protocols to inform future research in pain management.

## Comparative Efficacy and Safety

The following tables summarize the quantitative data from the primary clinical trial on **AZD1940** and compare its performance with established analgesics based on data from other relevant studies.

## Table 1: AZD1940 vs. Naproxen and Placebo in Post-Operative Dental Pain

Outcome Measure	AZD1940 (800 µg)	Naproxen (500 mg)	Placebo
Efficacy			
Pain VAS AUC (0-8h)	No significant difference from placebo	Statistically significant reduction vs. placebo (p < 0.0001)[1]	-
Pain on Jaw Movement VAS AUC (0-8h)	No significant difference from placebo	Statistically significant reduction vs. placebo (p < 0.0001)[1]	-
Time to Rescue Medication	No significant difference from placebo	Significantly longer than placebo[1]	-
Adverse Events			
Postural Dizziness	80%	Not Reported	Not Reported
Nausea	26%	Not Reported	Not Reported
Hypotension	21%	Not Reported	Not Reported
Headache	13%	Not Reported	Not Reported

Data sourced from the primary clinical trial of **AZD1940** in post-operative dental pain.[1]

## Table 2: Performance Comparison of Various Analgesics in Post-Operative Dental Pain

Analgesic	Dosage	Key Efficacy Outcomes	Common Adverse Events
AZD1940	800 µg	Not superior to placebo in reducing pain intensity.[1]	Postural dizziness, nausea, hypotension, headache.[1]
Naproxen	220-550 mg	Superior to placebo and comparable or superior to ibuprofen in some studies.[2][3][4]	Gastrointestinal issues.
Ibuprofen	200-400 mg	Superior to placebo in reducing pain intensity.[5][6]	Gastrointestinal issues.
Celecoxib	200-400 mg	Comparable or superior to ibuprofen in some studies for pain relief.[7][8][9]	Headache, nausea, dizziness.[7][9]
Placebo	-	Baseline for comparison.	-

This table is a synthesis of data from multiple studies and is intended for comparative purposes. Direct comparison is limited by variations in study design.

## Experimental Protocols

The following is a detailed methodology for the key clinical trial investigating **AZD1940** in post-operative dental pain.[1]

**Study Design:** A randomized, double-blind, placebo-controlled, parallel-group study.

**Participants:** 151 patients scheduled for the surgical removal of an impacted lower third molar. [1]

**Interventions:**

- **AZD1940** group (n=61): Received a single oral dose of 800 µg of **AZD1940**.[\[1\]](#)
- Naproxen group (n=31): Received a single oral dose of 500 mg of naproxen as an active comparator.[\[1\]](#)
- Placebo group (n=59): Received a matching placebo.[\[1\]](#)

The study medication was administered 1.5 hours before surgery.[\[1\]](#)

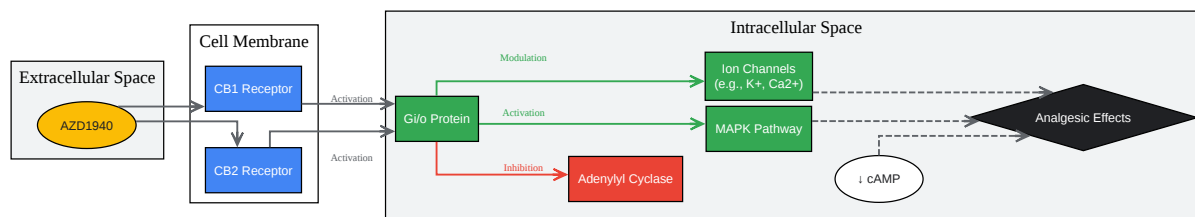
#### Outcome Measures:

- Primary Efficacy Endpoint: The area under the curve (AUC) of the visual analog scale (VAS) for ongoing pain from 0 to 8 hours post-surgery (VAS AUC0-8h).[\[1\]](#)
- Secondary Efficacy Endpoints:
  - AUC of the VAS for pain on jaw movement from 0 to 8 hours post-surgery (VASJM AUC0-8h).[\[1\]](#)
  - Time to the first request for rescue medication (acetaminophen).[\[1\]](#)
- Safety and Tolerability: Assessed through the monitoring and recording of adverse events. Subjective cannabinoid effects were measured using the visual analog mood scale (VAMS).[\[1\]](#)

Statistical Analysis: Efficacy endpoints were compared between the treatment groups. A p-value of less than 0.05 was considered statistically significant.

## Visualizations

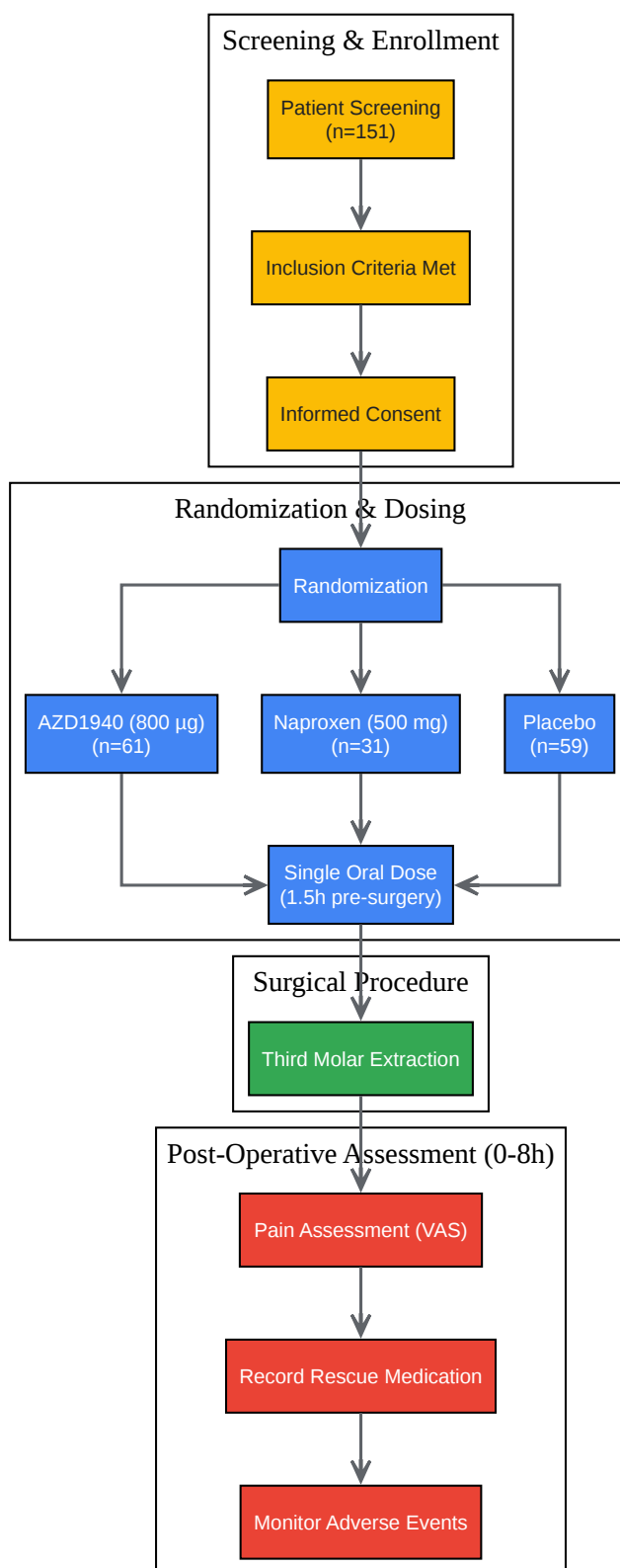
### Signaling Pathway of AZD1940



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Caption: Proposed signaling pathway of **AZD1940** as a CB1/CB2 receptor agonist.

## Experimental Workflow of the AZD1940 Dental Pain Study



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Caption: Experimental workflow of the **AZD1940** post-operative dental pain study.

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